molecular formula C10H9N5O8 B017880 Imidazole-4-methanol monopicrate CAS No. 6293-52-3

Imidazole-4-methanol monopicrate

Cat. No. B017880
CAS RN: 6293-52-3
M. Wt: 327.21 g/mol
InChI Key: ZSHKBAUJMQICOD-UHFFFAOYSA-N
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Description

Imidazole-4-methanol monopicrate is a compound with the molecular formula C10H9N5O8 . It is a member of the class of imidazoles that is 1H-imidazole substituted by a hydroxymethyl group at position 4 . The molecular weight of this compound is 327.21 g/mol .


Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . The synthesis of substituted imidazole using heterogeneous catalysis has been widely exploited . These functionalized structures are useful building blocks for the synthesis of molecules of biological and pharmaceutical interest .


Molecular Structure Analysis

The title compound, C4H6N2O, displays two predominant hydrogen-bonding interactions in the crystal structure . The first is between the unprotonated imidazole N atom of one molecule and the hydroxy H atom of an adjacent molecule. The second is between the hydroxy O atom of one molecule and the imidazole N-H group of a corresponding molecule .


Chemical Reactions Analysis

The analyses were performed in isocratic conditions using Luna C 18 or Discovery C 8 column as previously reported . The reaction conditions were mild enough for the inclusion of a variety of functional groups including arylhalides as well as aromatic and saturated heterocycles .


Physical And Chemical Properties Analysis

Imidazole-4-methanol monopicrate has a molecular weight of 327.21 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 9 . The compound has a rotatable bond count of 1 . The exact mass of the compound is 327.04511226 g/mol .

Scientific Research Applications

  • CO2 Reduction : Imidazole supported on a phosphonium-type ionic liquid-modified Au electrode effectively reduces CO2 to formate, methanol, and CO with low overpotential, offering potential applications for alternative fuels (Iijima et al., 2018).

  • pH Sensing : Imidazole-15N2 hyperpolarization using SABRE-SHEATH enables in vivo pH sensing on scales from peptide and protein molecules to living organisms, with potential applications in biomolecules and living organisms (Shchepin et al., 2016).

  • Phosphorescence Emissions : Imidazole effectively enhances room-temperature phosphorescence emissions of metalloporphyrins by protecting their triplet states, potentially extending their applications in various fields (Zhao et al., 2018).

  • Corrosion Inhibition : Imidazole-based molecules show potential in preventing carbon steel corrosion in acidic environments, with BENZ showing the highest anticorrosion efficiency among other imidazole derivatives (Costa et al., 2021).

  • Nano Zeolitic Frameworks : Nanosized zeolitic imidazolate frameworks (nZIF-8) with excellent chemical and thermal stability can be synthesized at room temperature using 2-methylimidazole and zinc nitrate hexahydrate in methanol/1% poly(diallyldimethylammonium chloride) (Nune et al., 2010).

  • Host for Anions : Imidazole-based bisphenol 1, a versatile host for anions, exhibits extensive hydrogen-bonded structures and strong intramolecular O-H hydrogen bonds, making it a promising host for various anion-encapsulating applications (Nath & Baruah, 2012).

Safety And Hazards

Imidazole-4-methanol monopicrate may cause eye irritation and skin irritation . It is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, reproductive toxicity, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

Imidazole derivatives have promising pharmacological effects particularly as anticancer, anti-microbial, and anti-inflammatory with a great potential for treating various human diseases . This systemic review helps to design and discover more potent and efficacious imidazole compounds based on the reported derivatives, their ADME profiles, and bioavailability scores that together aid to advance this class of compounds .

properties

IUPAC Name

1H-imidazol-5-ylmethanol;2,4,6-trinitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3N3O7.C4H6N2O/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;7-2-4-1-5-3-6-4/h1-2,10H;1,3,7H,2H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSHKBAUJMQICOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(NC=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0064204
Record name Imidazole-4-methanol monopicrate
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Molecular Weight

327.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazole-4-methanol monopicrate

CAS RN

6293-52-3
Record name 1H-Imidazole-5-methanol, compd. with 2,4,6-trinitrophenol (1:1)
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Record name 1H-Imidazole-5-methanol, compd. with 2,4,6-trinitrophenol (1:1)
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Record name Imidazole-4-methanol, monopicrate
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Record name 1H-Imidazole-5-methanol, compd. with 2,4,6-trinitrophenol (1:1)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
United States. Environmental Protection Agency. Office … - 1979 - books.google.com
CA Index Name for styrene is Benzene, ethenyl-; the" uninverted" form of this name would be ethenylbenzene. Ordering is based first on the heading parent (with all substances sharing …
Number of citations: 3 books.google.com

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